An In-Depth Technical Guide to (2-Isopropylphenyl)hydrazine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2-Isopropylphenyl)hydrazine: Properties, Synthesis, and Applications
Introduction: Unveiling a Key Synthetic Building Block
(2-Isopropylphenyl)hydrazine is an aromatic organic compound belonging to the substituted hydrazine family. While not a household name, this molecule serves as a critical intermediate and building block in advanced organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the reactive hydrazine moiety (-NHNH₂) attached to an isopropyl-substituted benzene ring. This unique structure, featuring a bulky alkyl group at the ortho position, imparts specific steric and electronic properties that influence its reactivity and make it a valuable precursor for complex heterocyclic systems.
This guide provides a comprehensive technical overview of (2-Isopropylphenyl)hydrazine, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore validated synthesis protocols, analyze its characteristic reactivity with a focus on mechanistic causality, and discuss its applications, particularly in the renowned Fischer Indole Synthesis. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Core Chemical & Physical Properties
The hydrochloride salt is the most common commercially available and stable form of (2-Isopropylphenyl)hydrazine. The ortho-position of the isopropyl group relative to the hydrazine moiety introduces steric hindrance that can influence reaction kinetics compared to its meta- and para-isomers.
Table 1: Physicochemical Properties of (2-Isopropylphenyl)hydrazine Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | (2-propan-2-ylphenyl)hydrazine;hydrochloride | [1] |
| CAS Number | 58928-82-8; 58711-00-5 | [1][2] |
| Molecular Formula | C₉H₁₅ClN₂ | [1][2] |
| Molecular Weight | 186.68 g/mol | [1][2] |
| Appearance | Crystalline Powder / Solid | [3] |
| Melting Point | Data not readily available in cited literature. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | [4] |
| Stability | Stable under recommended storage conditions; sensitive to air and light. | [5] |
Synthesis and Manufacturing: From Aniline to Hydrazine
The classical and most prevalent method for synthesizing substituted phenylhydrazines involves a two-step sequence starting from the corresponding aniline: diazotization followed by reduction.[6][7] This pathway is reliable and adaptable for various substituted anilines, including 2-isopropylaniline.
Causality in Experimental Design:
-
Diazotization: The reaction is conducted at low temperatures (typically 0–5 °C) because the diazonium salt intermediate is unstable and can decompose at higher temperatures, leading to side products and reduced yield.[7] Hydrochloric acid is used both to form the amine salt (increasing its solubility in the aqueous medium) and to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite.
-
Reduction: Tin(II) chloride (SnCl₂) is a common and effective reducing agent for diazonium salts in a laboratory setting.[8] It provides a controlled reduction to the desired hydrazine. The reduction must be managed to prevent over-reduction to the corresponding aniline and ammonia.
Modern advancements have introduced continuous flow processes for phenylhydrazine synthesis, which offer significant advantages in safety, efficiency, and purity by minimizing the accumulation of unstable intermediates and allowing for precise control over reaction parameters.[9]
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of (2-Isopropylphenyl)hydrazine HCl.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from a similar synthesis for an ortho-alkylated phenylhydrazine and should be performed by qualified personnel with appropriate safety measures.[8]
-
Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Aniline Solution: To the flask, add concentrated hydrochloric acid and water. Cool the solution to 0 °C with vigorous stirring. Slowly add 2-isopropylaniline dropwise, maintaining the temperature below 5 °C, to form a fine suspension of the aniline hydrochloride salt.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline suspension over approximately 1.5 hours, ensuring the internal temperature does not exceed 10 °C. The formation of the diazonium salt is indicated by a change in the slurry's consistency.
-
Reduction: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a 1:1 mixture of concentrated HCl and water. Cool this solution in an ice bath.
-
Addition: Slowly add the cold diazonium salt solution to the SnCl₂ solution over several hours, keeping the temperature of the reduction mixture between 5 °C and 10 °C.
-
Isolation: After the addition is complete, continue stirring the mixture in the ice bath for several hours or overnight. The product, (2-Isopropylphenyl)hydrazine hydrochloride, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. To purify, the crude product can be boiled in water with activated carbon, filtered hot through a celite pad, and then recrystallized by adding concentrated HCl to the filtrate and cooling in an ice bath.
-
Drying: Filter the purified, crystalline product and dry it in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide.
Reactivity and Mechanistic Insights
The chemical behavior of (2-Isopropylphenyl)hydrazine is dominated by the nucleophilicity of the terminal nitrogen atom and its ability to undergo condensation and rearrangement reactions.
Fischer Indole Synthesis
This is arguably the most significant reaction of (2-Isopropylphenyl)hydrazine, providing a pathway to construct the indole ring system, a core scaffold in numerous pharmaceuticals.[10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of the hydrazine with an aldehyde or ketone.[11]
Mechanism:
-
Hydrazone Formation: (2-Isopropylphenyl)hydrazine reacts with a carbonyl compound (e.g., a ketone) to form the corresponding (2-isopropylphenyl)hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[12][12]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a key[12][12]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of an amino group onto an imine carbon, forming a five-membered ring.
-
Elimination: Finally, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Hydrazone Formation
As a precursor to the Fischer indole synthesis and other reactions, (2-Isopropylphenyl)hydrazine readily condenses with aldehydes and ketones to form stable phenylhydrazones.[13] This reaction is a classic method for the characterization of carbonyl compounds.
Reducing Properties
Hydrazine and its derivatives are well-known reducing agents.[14] (2-Isopropylphenyl)hydrazine can be used in specific chemical transformations for the reduction of certain functional groups, although this application is less common than its use as a synthetic building block.
Analytical Characterization
Ensuring the purity and identity of (2-Isopropylphenyl)hydrazine is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of substituted phenylhydrazines and separating them from positional isomers or related impurities.[7]
-
Gas Chromatography (GC): GC can be used for analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. The course of synthesis reactions can be monitored by GC to track the consumption of starting materials.[15]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, verifying the substitution pattern on the aromatic ring, and identifying the presence of the isopropyl and hydrazine protons.
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the N-H stretches of the hydrazine moiety and the C-H stretches of the aromatic and alkyl groups.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.
-
Safety, Handling, and Storage
Substituted phenylhydrazines are hazardous chemicals and must be handled with extreme caution. The toxicological profile of phenylhydrazine serves as a critical reference for its derivatives.[16][17][18]
Core Hazards:
-
Toxicity: Highly toxic if swallowed, inhaled, or absorbed through the skin.[17] Exposure can lead to headaches, dizziness, and fatigue.[18]
-
Organ Damage: May cause damage to the liver, kidneys, and blood cells (hemolytic anemia) through prolonged or repeated exposure.[18]
-
Irritation: Causes severe skin and eye irritation, potentially leading to burns and permanent eye damage.[18]
-
Sensitization: May cause an allergic skin reaction.[17]
-
Carcinogenicity/Mutagenicity: Phenylhydrazine is classified as a suspected human carcinogen and mutagen, and its derivatives should be handled as such.[17]
Self-Validating Safety Protocol:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed.
-
-
Handling: Avoid creating dust. Use only in well-ventilated areas. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, regional, and national regulations.
Conclusion
(2-Isopropylphenyl)hydrazine is a specialized chemical intermediate whose value is defined by its precise molecular architecture. Its utility, primarily driven by its role in the Fischer Indole Synthesis, makes it an indispensable tool for medicinal chemists and researchers developing novel therapeutics and other advanced materials. Understanding its synthesis, reactivity, and stringent safety requirements is paramount for its effective and responsible use in the laboratory and in industrial applications. This guide provides the foundational knowledge for professionals to leverage the unique chemical properties of this important molecule.
References
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PubChem. (n.d.). (2-Propyl-phenyl)-hydrazine hydrochloride. Retrieved from [Link]
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Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
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Angene Chemical. (n.d.). 2-Isopropylphenylhydrazine, HCl. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]
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PubChem. (n.d.). (4-Isopropylphenyl)hydrazine. Retrieved from [Link]
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National Institutes of Health. (2013). Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHENYLHYDRAZINE. Retrieved from [Link]
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National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. Retrieved from [Link]
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Gas-Sensing.com. (n.d.). Hydrazine: A Potent Chemical with a Wide Range of Uses. Retrieved from [Link]
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ResearchGate. (n.d.). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Retrieved from [Link]
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